molecular formula C23H19N3O6S3 B2779897 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 877642-67-6

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No.: B2779897
CAS No.: 877642-67-6
M. Wt: 529.6
InChI Key: XXAXTCAIMKJPDQ-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a compound that falls within the class of organic heterocyclic chemicals It contains multiple functional groups, including an oxo group, thiophene, amide, thiadiazole, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiophene-2-carboxamide Formation

    • The starting material thiophene can be transformed into thiophene-2-carboxamide through an amidation reaction.

    • Typical reagents: Thiophene-2-carboxylic acid, ammonia or amine, and a dehydrating agent such as EDC or DCC.

    • Reaction conditions: Room temperature to moderate heat, typically in a solvent like dichloromethane or DMF.

  • Formation of 1,3,4-Thiadiazole Ring

    • Thiophene-2-carboxamide can be reacted with thionyl chloride (SOCl₂) to introduce a thio group, forming 1,3,4-thiadiazole.

    • Reaction conditions: Elevated temperature under reflux.

  • Formation of 4H-Pyran Ring

    • The thiadiazole derivative undergoes a cyclization reaction to form the 4H-pyran ring.

    • Common reagents: Phosphorus oxychloride (POCl₃), a base like pyridine.

    • Reaction conditions: High temperature, often under an inert atmosphere.

  • Attachment of Isopropoxybenzoate Group

    • Finally, an esterification reaction to attach the isopropoxybenzoate group to the pyran ring.

    • Reagents: Isopropoxybenzoic acid, coupling agents like DCC.

    • Reaction conditions: Ambient to slight heat, often in a polar solvent.

Industrial Production Methods

  • Large-scale production involves similar steps but is optimized for yield and cost. Flow chemistry and catalytic processes are commonly employed to increase efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thiophene and thiadiazole moieties.

  • Reduction: : Reductive reactions can modify the carbonyl group or amide functionality.

  • Substitution: : Various nucleophilic substitution reactions can take place, particularly at the thiophene and benzene rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Alkylating agents, halogens for electrophilic substitutions.

Major Products

  • Depending on the reaction type, products can include various oxidized derivatives, reduced amides, and substituted benzene or thiophene compounds.

Scientific Research Applications

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is of interest in multiple research areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure offers a variety of functional sites for chemical modifications.

  • Biology: : Potential as a bioactive compound, exhibiting antimicrobial, antifungal, or anticancer properties due to its heterocyclic structure.

  • Medicine: : Investigated for its potential to interact with biological targets, possibly used in drug development for various conditions.

  • Industry: : Application in creating new materials, especially where specific reactivity patterns are desired.

Mechanism of Action

The compound's effects stem from its ability to interact with molecular targets in biological systems:

  • Molecular Targets: : Enzymes, receptors, and DNA are potential targets.

  • Pathways Involved: : It may inhibit specific enzymes or modulate receptor activity, thus affecting cellular pathways like signal transduction or gene expression.

  • The thiophene and thiadiazole rings are particularly important for binding interactions.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • 4-oxo-4H-pyran Derivatives: : Like 4-oxo-4H-pyran-3-yl benzoates, they share the pyran ring but differ in other substituents, impacting their reactivity and applications.

  • Thiadiazole Compounds: : 1,3,4-Thiadiazole is a common scaffold in medicinal chemistry, with many derivatives exhibiting a range of biological activities.

List of Similar Compounds

  • 4-oxo-6-methyl-4H-pyran-3-yl benzoate

  • 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole

  • 4-oxo-4H-pyran-3-yl isopropylbenzoate

By understanding these attributes, scientists and researchers can better appreciate the compound's potential and tailor its application to specific needs.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S3/c1-13(2)31-15-7-5-14(6-8-15)21(29)32-18-11-30-16(10-17(18)27)12-34-23-26-25-22(35-23)24-20(28)19-4-3-9-33-19/h3-11,13H,12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAXTCAIMKJPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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